molecular formula C13H26N4 B1362450 5-Undecyl-1h-1,2,4-triazol-3-amine CAS No. 92168-88-2

5-Undecyl-1h-1,2,4-triazol-3-amine

Cat. No.: B1362450
CAS No.: 92168-88-2
M. Wt: 238.37 g/mol
InChI Key: MFKJBYGCXDTNDA-UHFFFAOYSA-N
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Description

5-Undecyl-1h-1,2,4-triazol-3-amine is a chemical compound that belongs to the group of triazoles. It is characterized by its unique molecular structure, which includes a triazole ring substituted with an undecyl chain. This compound has gained attention due to its potential biological and pharmaceutical activities.

Scientific Research Applications

5-Undecyl-1h-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and cardiovascular applications.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .

Future Directions

1,2,4-Triazoles have been attracting increasing interest over the past decade because of their utility in various applications, such as propellants, explosives, pyrotechnics, and especially chemotherapy . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential can help in dealing with the escalating problems of microbial resistance .

Biochemical Analysis

Biochemical Properties

5-Undecyl-1h-1,2,4-triazol-3-amine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as kinases and demethylases, which are crucial in regulating cellular processes . The interaction between this compound and these enzymes involves binding to the active sites, thereby modulating their activity. Additionally, this compound can interact with biomolecules like nucleic acids, influencing gene expression and cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to their active sites . This binding can lead to conformational changes in the enzymes, reducing their catalytic efficiency. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression . These interactions ultimately result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity . Studies have shown that this compound remains stable under specific conditions, but prolonged exposure to certain environments can result in its degradation . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress . At higher doses, toxic effects have been observed, including cellular damage and apoptosis . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress response . Additionally, this compound can affect the levels of certain metabolites, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it can influence energy metabolism and oxidative stress response . The precise localization of this compound within cells can significantly impact its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Undecyl-1h-1,2,4-triazol-3-amine typically involves the reaction of undecylamine with 1,2,4-triazole derivatives. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials. The reaction proceeds through nucleophilic substitution and cyclization under microwave irradiation .

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These processes often utilize custom synthesis services and bulk procurement strategies to meet the demand for research and development .

Chemical Reactions Analysis

Types of Reactions

5-Undecyl-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated reagents like bromine and chlorine are often employed.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds share a similar triazole ring structure but differ in their substitution patterns.

    5-Amino-1H-1,2,4-triazole: Another triazole derivative with different functional groups.

    4,5-Dicyano-1,2,3-Triazole: Known for its energetic properties and applications in materials science .

Uniqueness

5-Undecyl-1h-1,2,4-triazol-3-amine is unique due to its undecyl chain, which imparts distinct hydrophobic properties and enhances its biological activity. This structural feature differentiates it from other triazole derivatives and contributes to its potential as a versatile compound in various scientific fields.

Properties

IUPAC Name

5-undecyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)17-16-12/h2-11H2,1H3,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKJBYGCXDTNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303370
Record name 5-undecyl-1h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92168-88-2
Record name NSC158032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-undecyl-1h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of aminoguanidine bicarbonate (8.0 g, 59 mmol), dodecanoic acid (11.8 g, 59 mmol), and N,N-dimethylaniline (0.1 mL, 0.8 mmol) in toluene (100 mL) was heated under reflux with the azeotropic removal of water (72 hours). The resulting slurry was cooled (25° C.) and concentrated in vacuo. The residue was partitioned between ethyl acetate (300 mL) and saturated sodium bicarbonate (300 mL). The aqueous layer was back extracted with ethyl acetate, and the combined organics were washed with brine (1×250 mL), then dried (MgSO4), and concentrated in vacuo. The resulting solid was dissolved in hot chloroform and chromatographed on silica (first ethyl acetate, then 90:10 chloroform:methanol). The product containing fractions were combined and concentrated in vacuo to yield 6.9 g (49.1%) of 3-amino 5-undecyl-1H-1,2,4-triazole as an off-white powder, m.p. 128.5°-132.0° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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